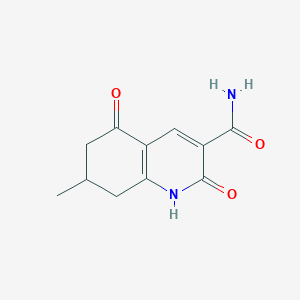

2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound with a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a hydroxyl group, a methyl group, a ketone, and a carboxamide, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and methyl acetoacetate.

Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinoline core. This can be achieved using reagents like polyphosphoric acid or sodium ethoxide.

Functional Group Modifications: Subsequent steps involve the introduction of the hydroxyl and methyl groups through selective reactions. For instance, hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst, while methylation can be done using methyl iodide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: Formation of 2-hydroxy-7-methyl-5,6,7,8-tetrahydroquinoline-3,5-dione.

Reduction: Formation of 2-hydroxy-7-methyl-5-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide: Lacks the methyl group at the 7-position.

7-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide: Lacks the hydroxyl group at the 2-position.

2-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide: Lacks the ketone group at the 5-position.

Uniqueness

The unique combination of functional groups in 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide provides it with distinct chemical and biological properties. The presence of both a hydroxyl group and a ketone group allows for diverse chemical reactivity, while the methyl group enhances its lipophilicity, potentially improving its biological activity and membrane permeability.

Biological Activity

2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (CAS Number: 106551-72-8) is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₂N₂O₃ with a molecular weight of 220.22 g/mol. Its structure features a tetrahydroquinoline core that is pivotal in its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinolines exhibit significant anticancer properties. For instance:

- Cytotoxicity : Compounds derived from this class have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for some derivatives were reported as low as 20 nM, indicating potent activity against these cell lines .

- Mechanism of Action : The proposed mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties:

- Inhibition Zones : For example, certain derivatives showed inhibition zones greater than 22 mm against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating strong antibacterial effects compared to standard antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for some compounds ranged from 1×10−6 to 1×10−5 mg/mL against various pathogens .

Antiviral Activity

The antiviral potential of tetrahydroquinolines has gained attention, particularly in the context of emerging viral infections:

- Inhibition of Viral Growth : Some studies reported that derivatives exhibited significant inhibition against H5N1 virus growth with low cytotoxicity, suggesting a favorable therapeutic index .

Study on Anticancer Activity

A study synthesized various 8-substituted tetrahydroquinoline derivatives and evaluated their antiproliferative activity across multiple cancer cell lines. Notably:

- Compounds demonstrated significant cytotoxicity with IC₅₀ values ranging from 0.69 to 22 µM across different cell lines.

- The most potent compound showed an IC₅₀ of 0.6 µM against HCT-116 cells, highlighting the potential for development into therapeutic agents for cancer treatment .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of synthesized tetrahydroquinoline derivatives:

- The study found that specific modifications to the tetrahydroquinoline structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with electron-withdrawing groups exhibited improved efficacy compared to their counterparts .

Data Summary

| Biological Activity | Effect | IC₅₀ Values | Tested Cell Lines/Pathogens |

|---|---|---|---|

| Anticancer | Cytotoxic | 20 nM - 0.6 µM | MCF-7, HeLa, HCT-116 |

| Antimicrobial | Bactericidal | MIC: 1×10−6 - 1×10−5 mg/mL | Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Antiviral | Inhibition | Not specified | H5N1 virus |

Properties

IUPAC Name |

7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-5-2-8-6(9(14)3-5)4-7(10(12)15)11(16)13-8/h4-5H,2-3H2,1H3,(H2,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMFGFUSFBFQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.